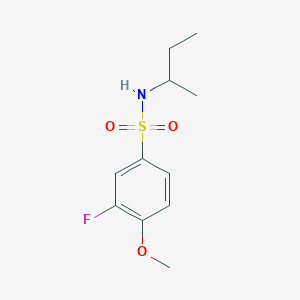
1-(mesitylcarbonyl)-2-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Mesitylcarbonyl)-2-methylpiperidine, also known as MMDP, is a synthetic compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and organic synthesis.
Mecanismo De Acción
The exact mechanism of action of 1-(mesitylcarbonyl)-2-methylpiperidine is not fully understood. However, it has been suggested that this compound may interact with the GABAergic system, which is involved in the regulation of neuronal excitability and anxiety. This compound has been reported to enhance the binding of GABA to its receptor, leading to an increase in GABAergic neurotransmission and a decrease in neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anticonvulsant, analgesic, and anxiolytic effects in animal models. It has also been reported to have a low toxicity profile and a favorable pharmacokinetic profile, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(mesitylcarbonyl)-2-methylpiperidine has several advantages for lab experiments, including its ease of synthesis, low toxicity profile, and favorable pharmacokinetic properties. However, this compound also has some limitations, including its limited solubility in aqueous solutions and its potential to form complexes with metal ions, which may interfere with certain assays.
Direcciones Futuras
There are several future directions for the research on 1-(mesitylcarbonyl)-2-methylpiperidine. One potential direction is the development of this compound as a therapeutic agent for the treatment of epilepsy, pain, and anxiety disorders. Another direction is the synthesis of this compound derivatives with improved pharmacological properties. Additionally, this compound may be used as a building block in the synthesis of various compounds, including chiral auxiliaries, ligands, and natural product analogs. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry, neuroscience, and organic synthesis. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Métodos De Síntesis
1-(mesitylcarbonyl)-2-methylpiperidine can be synthesized by reacting mesityl oxide with 2-methylpiperidine in the presence of a base, such as potassium carbonate. The reaction results in the formation of this compound as a white crystalline powder with a melting point of 100-102°C. The purity of this compound can be enhanced by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
1-(mesitylcarbonyl)-2-methylpiperidine has been extensively studied for its potential applications in medicinal chemistry and neuroscience. It has been reported to exhibit anticonvulsant, analgesic, and anxiolytic properties in animal models. This compound has also been investigated for its potential use as a building block in the synthesis of various compounds, including chiral auxiliaries, ligands, and natural product analogs.
Propiedades
IUPAC Name |
(2-methylpiperidin-1-yl)-(2,4,6-trimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-11-9-12(2)15(13(3)10-11)16(18)17-8-6-5-7-14(17)4/h9-10,14H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLWSXATGIKLCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=C(C=C(C=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-1-[(2,5-dimethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5370391.png)
![3-{4-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B5370399.png)
![2-(1H-benzimidazol-2-yl)-3-[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]acrylonitrile](/img/structure/B5370400.png)
![2-[cyclohexyl(methyl)amino]-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]nicotinamide](/img/structure/B5370406.png)
![2-phenyl-5-{[(5-propyl-1,3,4-oxadiazol-2-yl)thio]methyl}-1,3,4-oxadiazole](/img/structure/B5370414.png)
![N-[2-(difluoromethoxy)phenyl]-4-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B5370418.png)
![N-(4-fluorobenzyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5370425.png)


![3-allyl-5-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5370455.png)

![6-methyl-1-phenyl-5-(3-pyridinyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5370482.png)
![3-({4-[(4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-1-piperidinyl}carbonyl)-6-isopropyl-2(1H)-pyridinone](/img/structure/B5370486.png)
![N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5370491.png)